Beta-Inhibin (67-94) is a peptide derived from the beta subunit of inhibin, which plays a critical role in the regulation of follicle-stimulating hormone secretion in the pituitary gland. This segment, specifically the C-terminal 28 residues, is known for its biological activity in suppressing follicle-stimulating hormone release, making it significant in reproductive physiology. The full-length beta-Inhibin comprises 94 amino acids, with the segment from positions 67 to 94 being particularly active in various biological assays.
Beta-Inhibin is primarily sourced from human seminal plasma, where it is produced by Sertoli cells in the testes. This peptide is part of a larger family of inhibins and activins, which are glycoproteins belonging to the transforming growth factor-beta superfamily. The purification and characterization of beta-Inhibin have been documented through various studies involving techniques such as high-performance liquid chromatography and mass spectrometry.
Beta-Inhibin (67-94) falls under the category of peptide hormones and is classified as a member of the inhibin family. It specifically functions as a negative regulator of follicle-stimulating hormone, thus playing a crucial role in reproductive health.
The synthesis of beta-Inhibin (67-94) has been achieved through solid-phase peptide synthesis techniques. This method allows for the sequential addition of amino acids to a growing chain anchored to a solid support. The synthesis typically involves:
Technical details include maintaining specific conditions such as pH and temperature during synthesis to ensure proper folding and function of the peptide.
The molecular structure of beta-Inhibin (67-94) consists of 28 amino acids with specific sequences that contribute to its biological activity. The three-dimensional conformation is essential for its interaction with receptors in target tissues.
Beta-Inhibin (67-94) undergoes several biochemical reactions within the body:
Technical details regarding these reactions include kinetics studies that assess how concentration affects binding affinity and inhibition potency.
The mechanism by which beta-Inhibin (67-94) exerts its effects involves:
Studies have shown that maximum suppression of follicle-stimulating hormone occurs at concentrations ranging from 10-300 pmol/ml depending on the assay conditions used.
Relevant data include stability studies showing that it retains activity over time when stored at appropriate temperatures.
Beta-Inhibin (67-94) has several scientific applications:
The conceptualization of inhibin began in 1916 with hypothesized gonadal factors regulating pituitary function, but its molecular identity remained elusive until the mid-1980s. In 1985, researchers achieved a breakthrough by isolating a 94-amino acid glycoprotein from human seminal plasma termed "beta-inhibin." This isolation confirmed inhibin’s role as a selective suppressor of follicle-stimulating hormone (FSH) secretion [1] [9]. The subsequent characterization revealed that beta-inhibin belongs to the TGF-β superfamily, distinguished by its cysteine-rich structural motifs and dimeric assembly. The 67-94 fragment (beta2-inhibin) emerged as a functionally critical region when synthetic replicas of this 28-amino acid segment demonstrated potent bioactivity, cementing its status as the active core of the native molecule [1] [4].
Table 1: Key Milestones in Beta-Inhibin Research
Year | Discovery | Significance |
---|---|---|
1916 | Hypothetical "inhibin" proposed | Postulated gonadal regulation of pituitary function |
1984 | Isolation of human seminal plasma beta-inhibin | First structural identification of inhibin protein |
1985 | Synthesis of beta2-inhibin (67-94 fragment) | Identification of bioactive core region [1] |
1987 | Confirmation of FSH-specific suppression | Established mechanism of action in gonadotropes [1] |
Beta-inhibin (67-94) functions as a specialized modulator within the TGF-β superfamily, which comprises >40 ligands including activins, BMPs, and growth differentiation factors (GDFs). Structurally, it retains the conserved cysteine-knot motif essential for receptor binding but lacks the α-subunit required for inhibin A/B heterodimer assembly. This enables unique receptor interactions: while activins signal through ALK4/7-SMAD2/3 complexes, beta-inhibin (67-94) competes with activin for binding to activin type II receptors (ACVR2A/B), thereby antagonizing SMAD-dependent FSH synthesis [2] [7] [9]. The fragment’s compact structure (C150H240N36O43S2; MW 3299.86 Da) allows precise disruption of activin-mediated FSHβ gene transcription in gonadotropes [3] [5].
Table 2: Structural and Functional Classification Within TGF-β Superfamily
Feature | Beta-Inhibin (67-94) | Canonical TGF-β Ligands |
---|---|---|
Subunit Composition | Monomeric fragment (residues 67-94) | Homo/heterodimers (e.g., Activin A:B) |
Receptor Binding | Competes with activin for ACVR2A/B | Binds ACVR2A/B + ALK4/7 |
Signaling Pathway | Blocks SMAD2/3 phosphorylation | Activates SMAD2/3 |
Primary Bioactivity | FSH suppression | FSH stimulation / Cell differentiation |
The 67-94 fragment’s designation as the bioactive core stems from empirical evidence of its enhanced potency and synthetic accessibility:
Table 3: Bioactivity Profile of Native vs. Synthetic Beta-Inhibin Fragments
Parameter | Native Beta-Inhibin (94 aa) | Synthetic Beta2-Inhibin (67-94) |
---|---|---|
FSH Suppression (Rat) | Baseline activity | 3-10× increased potency [1] |
Effective Concentration | Variable | Max effect at ~300 pmol/mL (rat) |
LH Modulation | Minimal effect | Negligible impact |
Synthetic Yield | Low (biological extraction) | High (peptide synthesis) [4] |
CAS No.: 512-61-8
CAS No.: 61788-32-7
CAS No.: 17699-05-7
CAS No.: 92219-95-9
CAS No.:
CAS No.: 7362-34-7